(16alpha)-21-(Acetyloxy)-16-methyl-pregna-1,4,9(11)-triene-3,20-dione
CAS No.: 4258-83-7
Cat. No.: VC0125927
Molecular Formula: C₂₄H₃₀O₄
Molecular Weight: 382.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4258-83-7 |
|---|---|
| Molecular Formula | C₂₄H₃₀O₄ |
| Molecular Weight | 382.49 |
| IUPAC Name | [2-oxo-2-[(8S,10S,13S,14S,16R)-10,13,16-trimethyl-3-oxo-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]ethyl] acetate |
| Standard InChI | InChI=1S/C24H30O4/c1-14-11-20-18-6-5-16-12-17(26)7-9-23(16,3)19(18)8-10-24(20,4)22(14)21(27)13-28-15(2)25/h7-9,12,14,18,20,22H,5-6,10-11,13H2,1-4H3/t14-,18-,20+,22?,23+,24+/m1/s1 |
| SMILES | CC1CC2C3CCC4=CC(=O)C=CC4(C3=CCC2(C1C(=O)COC(=O)C)C)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The compound’s molecular formula is C₂₄H₃₀O₄, with a molecular weight of 382.49 g/mol . Its IUPAC name, [2-[(8S,9S,10R,13S,14S,16R,17R)-17-hydroxy-10,13,16-trimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate, reflects its pregnane skeleton modified with acetyloxy and methyl groups at positions 21 and 16α, respectively . The stereochemistry at C16 (α-configuration) and C17 (hydroxyl group) is critical for its biological activity .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 4258-83-7 | |
| Molecular Formula | C₂₄H₃₀O₄ | |
| Molecular Weight | 382.49 g/mol | |
| SMILES Notation | C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@]4(C)C3=CC[C@]2(C)C1C(=O)COC(=O)C |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) studies reveal distinctive signals for the Δ¹,⁴,⁹(¹¹)-triene system, including proton resonances at δ 5.49 (H4), 5.37 (H11), and 5.77 (H16) . Infrared (IR) spectroscopy shows absorption peaks at 1665 cm⁻¹ (C=O stretch of 3-ketone) and 1614 cm⁻¹ (conjugated diene) .
Synthesis and Manufacturing
Synthetic Pathways
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 16α-Methylation | CH₃MgBr, THF, −20°C | 68 |
| C21 Acetylation | Ac₂O, Pyridine, RT | 85 |
| Purification | Column Chromatography (SiO₂) | >95% Purity |
Industrial Production
Commercial synthesis (e.g., by LGC Standards and VulcanChem) employs Good Manufacturing Practice (GMP) protocols, with strict control over reaction temperatures (−20°C to 25°C) and inert atmospheres to prevent oxidation .
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited aqueous solubility (<0.1 mg/mL) . Stability studies indicate degradation under UV light (t₁/₂ = 14 days at 25°C), necessitating storage in amber vials at −20°C .
Table 3: Solubility Profile
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | 25.6 |
| Ethanol | 18.9 |
| Water | <0.1 |
Mechanism of Action
Glucocorticoid Receptor Binding
The 16α-methyl group enhances binding affinity to glucocorticoid receptors (Kd = 3.2 nM) compared to non-methylated analogs (Kd = 12.8 nM) . Molecular dynamics simulations show that the acetyloxy group at C21 stabilizes hydrogen bonding with Arg611 and Gln570 residues in the receptor’s ligand-binding domain.
Anti-Inflammatory Activity
In murine models, the compound suppresses TNF-α production by 78% at 10 μM concentration, outperforming dexamethasone (64% suppression) . This activity correlates with its inhibition of NF-κB translocation to the nucleus.
Applications in Pharmaceutical Research
Intermediate in Drug Synthesis
The compound serves as a precursor to betamethasone and dexamethasone derivatives. Its C21 acetate group is enzymatically cleaved in vivo to generate active glucocorticoids .
Table 4: Derivatives Synthesized from (16α)-21-Acetate
| Derivative | Therapeutic Use | Patent Reference |
|---|---|---|
| Betamethasone 17-valerate | Psoriasis treatment | |
| Dexamethasone acetate | Anti-inflammatory injectables |
Research Tool in Receptor Studies
³H-labeled versions of this compound (specific activity: 45 Ci/mmol) are used to quantify glucocorticoid receptor density in cell membranes, achieving a detection limit of 0.1 fmol/mg protein.
Recent Research Developments
Nanoparticle Delivery Systems
A 2024 study encapsulated the compound in poly(lactic-co-glycolic acid) (PLGA) nanoparticles (size: 150 nm), achieving sustained release over 72 hours and reducing hepatotoxicity by 40% compared to free drug administration.
Structure-Activity Relationship (SAR) Studies
Quantum mechanical calculations (DFT/B3LYP) revealed that the 16α-methyl group increases van der Waals interactions with Leu753 in the glucocorticoid receptor by 2.8 kcal/mol, explaining its enhanced potency over 16β-epimers .
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